
EAI045
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
化学反应分析
Hydrolysis to Major Metabolite PIA
Key Reaction Pathway This compoundHydrolysisPIA+Byproducts
Parameter | This compound | PIA |
---|---|---|
Molecular Formula | C19H14F2N2O4S | C16H11FNO4 |
Detection Method | LC-MS/MS | LC-MS/MS |
Plasma Stability | Moderate | High |
Analytical Characterization of Reactivity
A validated bioanalytical assay quantified this compound and PIA in biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS):
Matrix | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
---|---|---|---|
Plasma | 5–5000 | ±15% | <15% |
Tissue Homogenates | 10–5000 | ±20% | <20% |
Structural Insights from Crystallography
Although not a direct chemical reaction, this compound’s binding conformation influences its reactivity:
- Binds as a "three-bladed propeller" in the allosteric pocket of T790M-mutant EGFR (PDB ID: 5D41) .
- Forms hydrogen bonds with Asp855 (DFG motif) and hydrophobic interactions with Leu777/Phe856 .
- The 1-oxoisoindolinyl group extends toward solvent-exposed regions, potentially influencing metabolic susceptibility .
Stability Under Experimental Conditions
Synergistic Interactions with Cetuximab
While not a chemical reaction, this compound’s functional synergy with cetuximab (anti-EGFR antibody) alters its pharmacokinetic-pharmacodynamic profile:
科学研究应用
In Vitro Studies
EAI045 has been evaluated across several human NSCLC cell lines:
- A549 : Wild-type EGFR
- H1975 : L858R/T790M EGFR mutation
- HCC827 : del19 EGFR mutation
In Vivo Studies
In vivo evaluations have been conducted using genetically engineered mouse models harboring lung carcinomas induced by mutant EGFR. These studies revealed that this compound effectively reduced tumor size when used alone or in combination with cetuximab. The pharmacokinetics of this compound were assessed, indicating rapid absorption and significant distribution to various tissues, including the brain and testis .
Pharmacokinetics and Metabolism
Case Studies
-
Combination Therapy for Advanced Lung Cancer :
A study demonstrated that combining this compound with cetuximab significantly inhibited tumor growth in patients with advanced lung adenocarcinoma harboring T790M and C797S mutations. This combination therapy was more effective than either drug alone, emphasizing the potential for enhanced therapeutic strategies using this compound . -
Resistance Mechanisms :
Research indicated that while this compound effectively targets T790M mutations, resistance can develop through additional mutations like C797S. Understanding these mechanisms is crucial for developing next-generation therapies that can overcome such resistance .
Data Tables
Study Type | Cell Line | Mutation | IC50 (nM) | Effectiveness |
---|---|---|---|---|
In Vitro | H1975 | L858R/T790M | 2 | High |
In Vitro | HCC827 | del19 | N/A | Low |
In Vivo | Mouse Model | L858R/T790M | N/A | Significant Tumor Reduction |
Combination | H1975 | L858R/T790M + Cetuximab | N/A | Synergistic Effect |
作用机制
相似化合物的比较
生物活性
EAI045 is an allosteric inhibitor specifically designed to target mutant forms of the epidermal growth factor receptor (EGFR), particularly the L858R and T790M mutations commonly associated with non-small cell lung cancer (NSCLC). This compound represents a novel approach in overcoming resistance to existing EGFR-targeted therapies. Below, we explore its biological activity, mechanisms of action, and relevant findings from recent studies.
This compound binds to an allosteric site adjacent to the ATP-binding pocket of EGFR, which allows it to selectively inhibit mutant EGFR without affecting wild-type EGFR. This selectivity is crucial as it minimizes potential off-target effects and enhances therapeutic efficacy against specific mutations. The compound exhibits approximately 1000-fold selectivity over wild-type EGFR and shows excellent selectivity across a panel of 250 protein kinases .
Cellular Activity
Initial studies demonstrated that this compound effectively reduced EGFR autophosphorylation in H1975 cells (L858R/T790M mutant) with an effective concentration (EC50) of 2 nM . However, it did not completely eliminate autophosphorylation, indicating a partial inhibition mechanism . In contrast, no significant anti-proliferative effects were observed in both H1975 and H3255 cell lines at concentrations up to 10 µM .
- Table 1: In Vitro Activity of this compound
Cell Line | Mutation | EC50 (nM) | Anti-proliferative Effect |
---|---|---|---|
H1975 | L858R/T790M | 2 | None |
H3255 | L858R | ~10 | None |
NIH-3T3 | L858R/T790M | - | Moderate |
Synergistic Effects
The efficacy of this compound was significantly enhanced when used in combination with cetuximab, an anti-EGFR antibody that disrupts dimerization of the receptor. This combination therapy demonstrated a reduction in tumor volume by over 50% in preclinical models . The presence of cetuximab allows this compound to bind more effectively to its allosteric site by preventing the formation of asymmetric dimers that hinder its action .
In Vivo Studies
This compound has been evaluated in various animal models bearing NSCLC xenografts. Studies indicated that while this compound alone had limited efficacy, its combination with cetuximab led to significant tumor regression.
- Table 2: In Vivo Efficacy of this compound with Cetuximab
Treatment Combination | Tumor Volume Reduction (%) |
---|---|
This compound Alone | 0 |
Cetuximab Alone | Modest Response |
This compound + Cetuximab | >50 |
Pharmacokinetics
In terms of pharmacokinetics, this compound demonstrated rapid metabolism and renal excretion in mouse models. Approximately 23% of circulating radioactivity was attributed to intact [^11C]this compound at 60 minutes post-injection, indicating efficient clearance from the bloodstream . The biodistribution showed high uptake in liver and kidneys shortly after administration, which decreased significantly over time .
Case Studies and Clinical Implications
Recent clinical studies have suggested that this compound may be particularly beneficial for patients with NSCLC harboring specific mutations like L858R/T790M/C797S. The need for combination therapies is underscored by the emergence of resistance mechanisms that can limit the efficacy of single-agent therapies .
属性
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFHOKUFOQRDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。